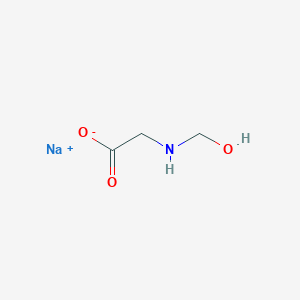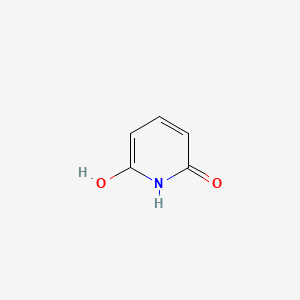
3,4-difluoro-N'-hydroxybenzenecarboximidamide
Overview
Description
3,4-difluoro-N’-hydroxybenzenecarboximidamide is a chemical compound with the CAS Number: 500024-74-8 . It has a molecular weight of 172.13 .
Molecular Structure Analysis
The molecular structure of 3,4-difluoro-N’-hydroxybenzenecarboximidamide consists of a benzene ring with two fluorine atoms attached at the 3rd and 4th positions. It also has a carboximidamide group attached to the benzene ring .Physical And Chemical Properties Analysis
3,4-difluoro-N’-hydroxybenzenecarboximidamide is a powder that is stored at room temperature .Scientific Research Applications
Colorless and High Organosoluble Polyimides : Polyimides characterized by colorlessness, high transparency, solubility, and good mechanical properties were synthesized using aromatic dianhydride and various aromatic diamines with pendent trifluoromethyl groups, indicating potential applications in polymer science and material engineering (Yang & Su, 2005).
Superelectrophilic Tscherniac Amidomethylation of Aromatics : N-Hydroxymethylphthalimide in trifluoromethanesulfonic acid reacts readily with benzene and halo-, polyhalo-, and halonitrobenzenes, showing potential in organic synthesis and chemical modification of aromatic compounds (Olah et al., 1993).
Selective Synthesis of Fluorinated Carbohydrates : N,N-diethyl-α,α-difluoro-(m-methylbenzyl)amine effectively converts primary hydroxy groups in carbohydrates to fluorides, highlighting its role in carbohydrate chemistry and potential biomedical applications (Kobayashi et al., 2004).
Electrophilic Fluorination of Indoles : This study demonstrates the conversion of indoles to 3,3-difluoro-2-oxindoles using N-fluorobenzenesulfonimide, indicating potential applications in pharmaceuticals and organic chemistry (Lim et al., 2012).
Perfluorinated Polyimide Synthesis : A polyfluorinated polyimide with high optical transparency and thermal stability was developed, suggesting applications in high-performance materials and engineering (Ando et al., 1992).
1,4-Bis(phosphine)-2,5-Difluoro-3,6-Dihydroxybenzenes and Their P-Oxides : This study focuses on the synthesis and properties of certain fluorinated compounds, potentially useful in catalysis and material science (Pignotti et al., 2008).
Greener Fluorine Organic Chemistry : The research demonstrates efficient fluorination of organic 1,3-dicarbonyl compounds in water and under solvent-free conditions, showing potential for environmentally friendly chemical processes (Stavber & Stavber, 2010).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
properties
IUPAC Name |
3,4-difluoro-N'-hydroxybenzenecarboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2N2O/c8-5-2-1-4(3-6(5)9)7(10)11-12/h1-3,12H,(H2,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGCLGUHODKKLSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=NO)N)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-difluoro-N'-hydroxybenzenecarboximidamide | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



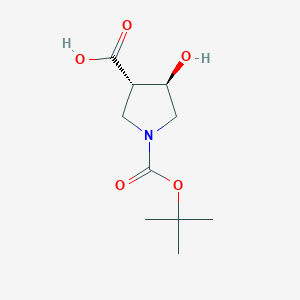
![(2S)-2-(benzylazaniumyl)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoate](/img/structure/B7721254.png)
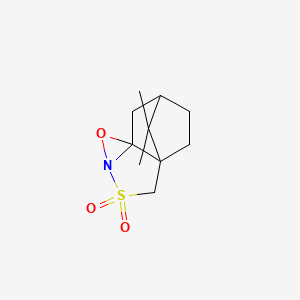

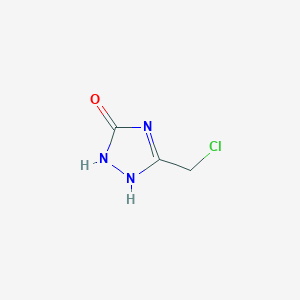
![[1-Amino-2-(4-chlorophenoxy)ethylidene]azanium;chloride](/img/structure/B7721280.png)

